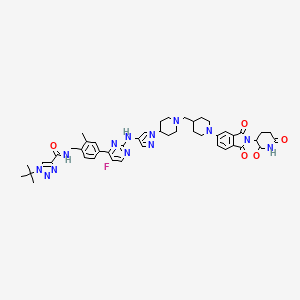

Irinotecan-d5 (hydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

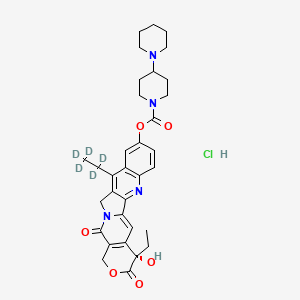

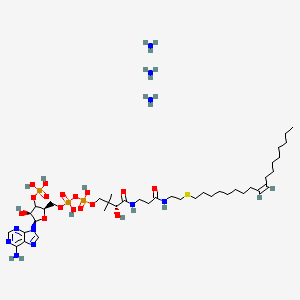

Irinotecan-d5 (hydrochloride) is a deuterated form of irinotecan hydrochloride, a semi-synthetic derivative of camptothecin. Camptothecin is a natural alkaloid extracted from the Chinese tree Camptotheca acuminata. Irinotecan hydrochloride is widely used as a chemotherapeutic agent, particularly for the treatment of metastatic colorectal cancer and pancreatic adenocarcinoma .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of irinotecan hydrochloride involves multiple steps, starting from camptothecinThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of irinotecan hydrochloride often employs advanced techniques such as supercritical fluid expansion into an aqueous solution. This method optimizes the encapsulation efficiency, homogeneity, and stability of the product. Polyethylene glycolylated (PEGylated) liposomes are commonly used to improve the pharmacokinetics and reduce the toxicity of irinotecan hydrochloride .

化学反応の分析

Types of Reactions: Irinotecan hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of irinotecan hydrochloride in the liver and gastrointestinal tract produces its active metabolite, SN-38 .

Common Reagents and Conditions: Common reagents used in the reactions involving irinotecan hydrochloride include carboxylesterase for hydrolysis and cytochrome P450 enzymes for oxidation. The reaction conditions typically involve physiological pH and temperature .

Major Products Formed: The major product formed from the hydrolysis of irinotecan hydrochloride is SN-38, which is a potent inhibitor of DNA topoisomerase I. This inhibition leads to the arrest of the cell cycle and cancer cell death .

科学的研究の応用

Irinotecan hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a chemotherapeutic agent for the treatment of various cancers, including colorectal, pancreatic, and lung cancers . In chemistry, it is studied for its unique chemical properties and reactions. In biology, it is used to study the mechanisms of DNA replication and repair. In industry, it is used in the development of advanced drug delivery systems, such as PEGylated liposomes .

作用機序

Irinotecan hydrochloride exerts its effects by inhibiting the enzyme DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in the DNA double helix during replication and transcription. By inhibiting this enzyme, irinotecan hydrochloride prevents the religation of single-strand breaks in the DNA, leading to DNA damage and cell death. The active metabolite SN-38 is primarily responsible for this inhibitory activity .

類似化合物との比較

Irinotecan hydrochloride is similar to other topoisomerase inhibitors, such as topotecan and camptothecin. it is unique due to its enhanced water solubility and improved pharmacokinetics. The bis-piperidine side chain in irinotecan hydrochloride provides these advantages over other similar compounds . Other similar compounds include topotecan, which is also used as a chemotherapeutic agent, and camptothecin, the natural alkaloid from which irinotecan hydrochloride is derived .

特性

分子式 |

C33H39ClN4O6 |

|---|---|

分子量 |

628.2 g/mol |

IUPAC名 |

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m0./s1/i1D3,3D2; |

InChIキー |

GURKHSYORGJETM-VABPKVOWSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl |

正規SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane](/img/structure/B15135684.png)

![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)

![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)

![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)